![molecular formula C16H22ClNO B4894077 4-anilino-1-adamantanol hydrochloride](/img/structure/B4894077.png)
4-anilino-1-adamantanol hydrochloride
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Overview
Description
4-anilino-1-adamantanol hydrochloride, also known as amantadine hydrochloride, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of properties that make it useful for a variety of applications, including its ability to act as an antiviral, an anti-inflammatory, and a neuroprotective agent. In
Scientific Research Applications
4-anilino-1-adamantanol hydrochloride has been studied extensively for its potential use in scientific research. One of its primary applications is as an antiviral agent, particularly against influenza A virus. It has been shown to inhibit the replication of the virus by blocking the ion channel activity of the M2 protein, which is essential for viral replication. Additionally, this compound has been found to have anti-inflammatory effects, making it useful in the treatment of a variety of inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-anilino-1-adamantanol hydrochloride is complex and not fully understood. However, it is believed to act by blocking the ion channel activity of the M2 protein, which is essential for viral replication. This results in the inhibition of viral replication and the prevention of viral spread. Additionally, this compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-anilino-1-adamantanol hydrochloride has a wide range of biochemical and physiological effects. It has been found to have antiviral, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been shown to have an effect on dopamine signaling, which may be related to its use in the treatment of Parkinson's disease. It has also been found to have an effect on glutamate signaling, which may be related to its potential use in the treatment of depression.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-anilino-1-adamantanol hydrochloride in lab experiments is its well-established safety profile. This compound has been extensively studied for its safety and toxicity, making it a reliable choice for scientific research. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 4-anilino-1-adamantanol hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may have potential applications in the treatment of depression and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Synthesis Methods
The synthesis of 4-anilino-1-adamantanol hydrochloride involves the reaction of 1-adamantylamine with aniline in the presence of hydrochloric acid. This reaction results in the formation of the desired compound, which can then be purified using various methods, including column chromatography and recrystallization. The purity and yield of the compound can be determined using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
4-anilinoadamantan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO.ClH/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14;/h1-5,11-13,15,17-18H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBVIKDNROGMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5470729 |
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